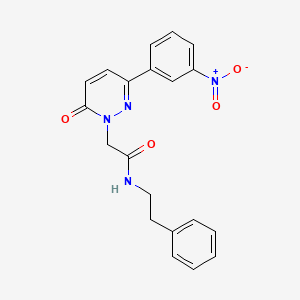![molecular formula C19H26N4O2S B2962190 1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine CAS No. 1445757-28-7](/img/structure/B2962190.png)
1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine is a useful research compound. Its molecular formula is C19H26N4O2S and its molecular weight is 374.5. The purity is usually 95%.
BenchChem offers high-quality 1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidiabetic Drug Candidates
Derivatives of 1,2,4-triazoles, including structures related to the specified compound, have been synthesized and evaluated for their biological potential, particularly as antidiabetic agents. Compounds with a 1,2,4-triazole moiety have shown potent inhibitory activity against the α-glucosidase enzyme, suggesting their potential as new drug candidates for type II diabetes. These derivatives demonstrated low hemolytic activity, indicating their safety for further development as antidiabetic medications (Aziz ur-Rehman et al., 2018).
Anticancer Agents
A series of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole nucleus were synthesized and evaluated as anticancer agents. Some of these compounds demonstrated strong anticancer activity, with low IC50 values, indicating their potential as promising therapeutic agents in cancer treatment (A. Rehman et al., 2018).
Antibacterial Activity
Newly synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores were evaluated for their antibacterial potentials. These compounds showed moderate inhibitory effects against various bacterial strains, with some derivatives exhibiting significant activity, suggesting their application in addressing antibiotic resistance (Kashif Iqbal et al., 2017).
Synthesis and Characterization
The synthesis and structural characterization of related compounds, including [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, have been reported. Such studies contribute to the understanding of the molecular structure and properties of these compounds, providing a foundation for further application in medicinal chemistry and drug design (H. R. Girish et al., 2008).
Antimicrobial Agents Against Plant Pathogens
Certain 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been synthesized and evaluated for their antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. The structure-activity evaluation study revealed that the nature of substitutions on the benzhydryl ring and sulfonamide ring significantly influences antibacterial activity, offering insights into developing effective agents for plant disease management (K. Vinaya et al., 2009).
Propriétés
IUPAC Name |
1-[(E)-2-(4-ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-3-16-7-9-17(10-8-16)11-13-26(24,25)23-12-5-6-18(14-23)19-21-20-15-22(19)4-2/h7-11,13,15,18H,3-6,12,14H2,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQYDQGWRXLANF-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC(C2)C3=NN=CN3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC(C2)C3=NN=CN3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethyl-4H-1,2,4-triazol-3-yl)-1-[2-(4-ethylphenyl)ethenesulfonyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

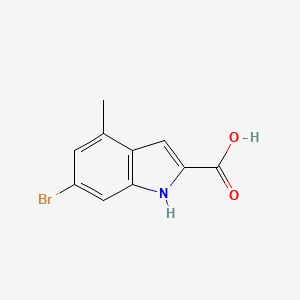
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2962108.png)
![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2962115.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2962116.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2962118.png)
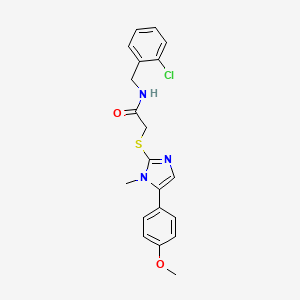
![2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B2962121.png)
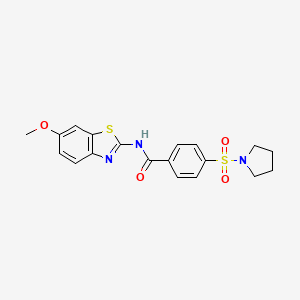
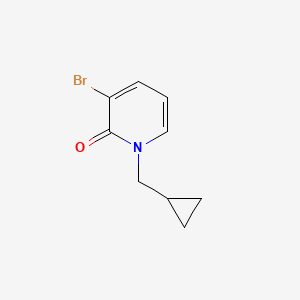
![N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2962124.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2962125.png)
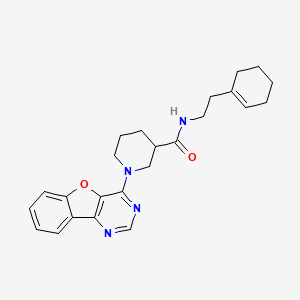
![8-(2,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2962128.png)
